tert-Butyl 2-isocyano-3-phenylpropionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
32755-44-5 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl 2-isocyano-3-phenylpropanoate |
InChI |
InChI=1S/C14H17NO2/c1-14(2,3)17-13(16)12(15-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-3H3 |
InChI Key |
ZAWPEVUURWHHNZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)[N+]#[C-] |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)[N+]#[C-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Isocyanide Esters
Isocyanides (isonitriles) are commonly prepared by the dehydration of formamides or formyl derivatives of amines. For tert-Butyl 2-isocyano-3-phenylpropionate, the synthetic route generally involves:
- Starting from the corresponding amino acid derivative (e.g., tert-butyl ester of phenylalanine or its derivatives).
- Conversion of the amino group into a formamide intermediate.
- Dehydration of the formamide to the isocyanide using dehydrating agents such as phosgene, triphosgene, or other reagents.
This approach ensures the introduction of the isocyanide group while preserving the ester functionality.
Summary Table: tert-Butyl Isocyanide Preparation
| Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Phosgene dehydration | N-tert-butylformamide, phosgene, triethylamine, o-dichlorobenzene | -20°C to reflux | 82% | High purity, distillation required |
| Radical addition | Isobutylene, hydrogen cyanide, CuBr catalyst | 70°C, 15 h, pressure vessel | 33% | Requires handling of toxic HCN |
Specific Preparation of this compound
While direct literature on this exact compound is limited, the preparation follows analogous steps to related α-isocyano esters derived from amino acids such as phenylalanine.
Esterification of Phenylalanine:
Phenylalanine is converted into its tert-butyl ester using standard esterification methods (e.g., treatment with tert-butanol and acid catalysts or via tert-butyl chloroformate).Formylation of the Amino Group:
The amino group of the tert-butyl phenylalaninate is converted into a formamide by reaction with formic acid derivatives or formylating agents.Dehydration to Isocyanide:
The formamide intermediate is dehydrated to the isocyanide using phosgene, triphosgene, or other dehydrating agents under controlled temperature and inert atmosphere.
- Temperature control is critical, typically 0–20°C during amine additions and refluxing for several hours during dehydration.
- Use of inert solvents such as xylene, chlorobenzene, or o-dichlorobenzene.
- Inert atmosphere (nitrogen) to prevent side reactions.
- Purification by extraction, drying, and chromatographic or distillation methods.
Research Findings and Optimization
Yield and Purity:
The phosgene-based dehydration method yields high purity isocyanides with yields often exceeding 70%, depending on substrate and reaction conditions.Stability:
tert-Butyl isocyanides and related esters are bench-stable liquids but require storage under inert atmosphere at low temperatures (2–8°C) to maintain stability.Solvent Effects:
Choice of inert solvent impacts reaction efficiency and product isolation. Aromatic chlorinated solvents like o-dichlorobenzene facilitate better solubility and heat transfer.Safety Considerations:
Phosgene and hydrogen cyanide are highly toxic; reactions must be performed in well-ventilated hoods with appropriate protective equipment.
Comparative Table of Preparation Methods for this compound and Related Isocyanides
| Step | Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Esterification | Acid-catalyzed esterification or tert-butyl chloroformate | Phenylalanine, tert-butanol or tert-butyl chloroformate | Room temp to reflux | High (>80%) | Standard amino acid ester prep |
| Formylation | Formic acid derivatives or formylating agents | tert-butyl phenylalaninate | Mild heating | Moderate to high | Precursor to isocyanide |
| Dehydration to isocyanide | Phosgene or triphosgene | Formamide intermediate | 0–20°C, reflux 4+ h | 70–85% | Requires inert atmosphere |
| Alternative isocyanide prep | Radical addition of HCN to alkene | Isobutylene, HCN, CuBr | 70°C, pressure vessel | ~33% | Less common, toxic reagents |
Notes on Analytical Characterization
- Boiling Point: Approx. 90–92°C at 750 mmHg for tert-butyl isocyanide derivatives.
- Spectroscopy:
- IR shows characteristic isocyanide stretch near 2140 cm⁻¹.
- NMR confirms the tert-butyl and phenyl substituents.
- Purification: Distillation and chromatographic techniques are used to obtain high purity products.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 2-isocyano-3-phenylpropionate, and how can purity be optimized during synthesis?
- Methodological Answer : A stepwise approach is advised, starting with the protection of the carboxyl group using tert-butyl esters, followed by isocyanide introduction via dehydration of formamide precursors. Purity optimization requires rigorous purification techniques such as column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization via / NMR and IR spectroscopy to confirm functional groups. Safety protocols, including respiratory protection (e.g., OV/AG/P99 filters for volatile intermediates), should align with occupational guidelines .
Q. Which analytical techniques are most effective for characterizing tert-Butyl 2-isocyano-3-phenylpropionate?
- Methodological Answer : Multimodal characterization is critical:
- NMR spectroscopy : To resolve stereochemistry and confirm the isocyano group ( ppm in NMR).
- Mass spectrometry (HRMS) : For molecular ion validation.
- FTIR : To detect the isocyano stretching band (~2150 cm).
Cross-validation with elemental analysis ensures purity. Safety measures, including fume hood use and P95 respirators for particulate filtration, are essential during handling .
Q. How should researchers handle and store tert-Butyl 2-isocyano-3-phenylpropionate to ensure stability?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at -20°C to prevent hydrolysis of the isocyano group. Use amber glass vials to avoid photodegradation. Handling requires nitrile gloves, chemical-resistant aprons, and localized exhaust ventilation to mitigate inhalation risks .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the isocyano group in tert-Butyl 2-isocyano-3-phenylpropionate during multicomponent reactions?
- Methodological Answer : The isocyano group acts as a nucleophile in Ugi or Passerini reactions. Mechanistic studies should employ kinetic isotope effects (KIEs) and DFT calculations to probe transition states. Monitor reaction intermediates via in situ IR or LC-MS to track isocyanide consumption rates. Contrast with analogous esters (e.g., tert-butyl isocyanides) to isolate steric/electronic effects .
Q. How can conflicting data on the compound’s thermal stability be resolved?
- Methodological Answer : Discrepancies in thermal degradation profiles (e.g., TGA vs. DSC results) may arise from experimental conditions (heating rate, atmosphere). Standardize protocols using dynamic (non-isothermal) and isothermal methods under nitrogen. Pair with evolved gas analysis (EGA-MS) to identify decomposition byproducts. Reference safety thresholds from occupational exposure limits (e.g., NIOSH) for risk assessment .
Q. What strategies mitigate environmental risks during disposal of tert-Butyl 2-isocyano-3-phenylpropionate?
- Methodological Answer : Conduct biodegradation assays (OECD 301F) to assess aquatic toxicity. If persistent, employ advanced oxidation processes (AOPs) like UV/HO to degrade isocyanides. Avoid drainage systems; instead, use closed-loop waste management. Environmental risk assessments must align with REACH guidelines, incorporating toxicity data for analogous organoisocyanides .
Q. How can computational models predict the compound’s behavior in novel catalytic systems?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with transition-metal catalysts (e.g., Pd or Ru complexes). Validate predictions via kinetic studies (e.g., Eyring plots) and XAS (X-ray absorption spectroscopy) to confirm metal-isocyanide coordination. Compare with experimental turnover frequencies (TOFs) to refine computational parameters .
Q. What frameworks guide the design of experiments investigating isocyanide-mediated polymerizations?
- Methodological Answer : Link to theoretical frameworks like step-growth polymerization kinetics or click chemistry principles. Use DoE (Design of Experiments) to optimize monomer ratios and initiators. Monitor molecular weight distributions via GPC and MALDI-TOF. Contrast with non-isocyanide systems to isolate mechanistic contributions .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., catalytic efficiency vs. stability), apply triangulation by repeating experiments under standardized conditions. Cross-reference with literature on structurally similar isocyanides (e.g., tert-butyl isocyanide) to identify outliers .
- Theoretical Linkage : Anchor studies to conceptual frameworks like frontier molecular orbital (FMO) theory for reactivity predictions or Green Chemistry principles for sustainability metrics .
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